{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine hydrochloride
Description
This compound features a 1,2,4-oxadiazole core substituted at position 3 with a 4-fluorophenyl group and at position 5 with a methyl(methylamine) moiety. Its hydrochloride form enhances aqueous solubility, a critical factor for pharmaceutical applications . Key identifiers include:
- Molecular Formula: C₁₁H₁₂ClFN₃O
- CAS No.: 1638612-85-7 (hydrochloride form)
- Synonyms: KS-000023HC, AKOS026674550 .
The 1,2,4-oxadiazole ring confers thermal stability and metabolic resistance, while the 4-fluorophenyl group contributes moderate electron-withdrawing effects, influencing electronic distribution and intermolecular interactions .
Properties
IUPAC Name |
1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O.ClH/c1-12-6-9-13-10(14-15-9)7-2-4-8(11)5-3-7;/h2-5,12H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGJPELPFQUTJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NO1)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through a cyclization reaction involving a hydrazide and a nitrile oxide. The fluorophenyl group is introduced via a nucleophilic substitution reaction, and the final step involves the alkylation of the oxadiazole ring with methylamine, followed by the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography. The scalability of the process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various fluorophenyl derivatives.
Scientific Research Applications
{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the oxadiazole ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Halogenated Phenyl Derivatives
- N-{[5-(2,4-Dichlorophenyl)-1,3,4-Oxadiazol-2-yl]methyl}amine Derivatives: Substituents: 2,4-Dichlorophenyl (strongly electron-withdrawing). Activity: Demonstrated selective anticancer activity against Hep-G2 (liver cancer) with IC₅₀ = 2.46 μg/mL . Key Difference: Dichloro substitution enhances lipophilicity and potency compared to mono-fluoro substitution in the target compound.
[3-(2-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]methyl Derivatives :
Nitro and Methoxy Substituted Derivatives
N,N-Dimethyl-N-{[3-(4-Nitrophenyl)-1,2,4-Oxadiazol-5-yl]methyl}amine Hydrochloride :
{2-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]ethyl}amine Hydrochloride :
Variations in the Amine Side Chain
Physicochemical Properties
Trends :
- Halogenated derivatives (Cl, F) increase lipophilicity (higher LogP).
- Hydrochloride salts universally improve solubility.
Biological Activity
The compound {[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine hydrochloride (CAS No. 1208081-41-7) is a derivative of the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a 1,2,4-oxadiazole ring , which is known for its role in various biological activities. The presence of a 4-fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets. The hydrochloride salt form improves solubility, making it suitable for in vitro and in vivo studies.
Structural Formula
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. Specifically, compounds similar to This compound have shown promising results against various cancer cell lines.
Cytotoxicity Studies
A comparative analysis of oxadiazole derivatives indicated that several compounds exhibited significant cytotoxic effects on human cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | MCF-7 | 0.65 |
| 5b | MDA-MB-231 | 2.41 |
| 5c | U-937 | 0.12 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase-3 cleavage .
The mechanism by which oxadiazole derivatives exert their anticancer effects often involves:
- Induction of Apoptosis : Flow cytometry assays have demonstrated that these compounds can induce apoptosis in a dose-dependent manner.
- Inhibition of Key Enzymes : Some studies suggest that oxadiazole derivatives may inhibit enzymes such as histone deacetylases (HDACs), which are crucial for cancer cell proliferation and survival .
Other Biological Activities
Beyond anticancer properties, oxadiazole derivatives have been investigated for other biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use as antimicrobial agents.
- Anti-inflammatory Effects : Preliminary studies indicate that certain oxadiazole compounds may possess anti-inflammatory properties, warranting further investigation.
Study 1: Anticancer Efficacy
In a study published in MDPI, researchers synthesized several 1,2,4-oxadiazole derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated that certain compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .
Study 2: Enzyme Inhibition
Another study focused on the inhibition of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. The tested oxadiazole derivatives displayed selective inhibition at nanomolar concentrations against specific CA isoforms, highlighting their potential as therapeutic agents in cancer treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
